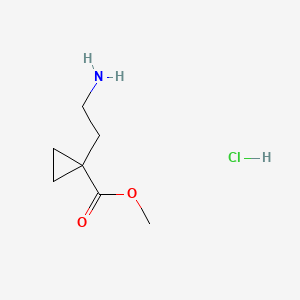
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is particularly interesting due to its structural properties and its role as a precursor in the synthesis of other important chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups. One common method is the reaction of 1-cyanocyclopropane-1-carboxylates with hydroxylamine and sodium acetate, which leads to the formation of 1-carbamoylcyclopropane-1-carboxylate derivatives . This intermediate can then be further reacted with methylating agents to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agricultural chemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as an ethylene agonist, mimicking the effects of the natural plant hormone ethylene . This interaction leads to various physiological responses, such as fruit ripening and leaf senescence. The compound binds to ethylene receptors, triggering a cascade of molecular events that result in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar ethylene-related activities.
1-Methylcyclopropene: Used in fruit preservation by inhibiting ethylene action.
Uniqueness
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features that allow it to act as an ethylene agonist. Its ability to enhance ethylene-related responses in plants makes it a valuable compound in agricultural research and applications .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(2-3-7)4-5-8;/h2-5,8H2,1H3;1H |
InChI Key |
VTOUIWIQHMCQEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















